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Abstract: Pseudomonine is a siderophore produced by Pseudomonas species, featuring a

unique isoxazolidinone ring system critical for its iron-chelating activity. Unlike more extensively

studied natural products, a complete, step-by-step total synthesis of Pseudomonine has not

been published in peer-reviewed literature to date. However, significant insights from

biosynthetic studies, particularly from the work of Walsh and colleagues, have elucidated its

formation via a key precursor, pre-pseudomonine. This precursor, an oxazoline hydroxamate,

undergoes a spontaneous intramolecular rearrangement to yield the final Pseudomonine
structure. This document provides a detailed, proposed biomimetic total synthesis of

Pseudomonine based on this biosynthetic pathway. It includes protocols for the synthesis of

key fragments, their proposed coupling, and the final rearrangement. Additionally, strategies for

the synthesis of analogues for structure-activity relationship (SAR) studies are discussed.

Introduction to Pseudomonine
Pseudomonine is a non-ribosomally synthesized peptide-like natural product that functions as

a siderophore, a small molecule with high affinity for ferric iron (Fe³⁺). It is produced by bacteria

like Pseudomonas fluorescens to scavenge iron from the environment, an essential process for

bacterial survival and virulence.[1] The structure of Pseudomonine is composed of three

primary building blocks: salicylic acid, L-threonine, and histamine. Its defining feature is a five-

membered isoxazolidinone heterocycle, which arises from an elegant and spontaneous

rearrangement of an oxazoline precursor.[2] This unique structure and its role in bacterial iron
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acquisition make Pseudomonine an interesting target for chemical synthesis, both for

confirming its structure and for generating analogues that could act as antimicrobial agents by

interfering with iron uptake.

Biosynthetic Pathway and Biomimetic Strategy
The biosynthetic pathway of Pseudomonine involves a nonribosomal peptide synthetase

(NRPS) assembly line.[3][4] The key steps are:

Activation of salicylic acid and its condensation with L-threonine.

Cyclization of the threonine residue to form a salicyl-oxazoline intermediate.

Activation and coupling of this intermediate with N-hydroxyhistamine, which is formed by the

enzymatic hydroxylation of histamine.

Release of the resulting linear precursor, pre-pseudomonine.

Spontaneous, non-enzymatic N-O-C bond formation via intramolecular cyclization of the N-

hydroxyhistamine nitrogen onto the oxazoline ring, which rearranges to the stable

isoxazolidinone product, Pseudomonine.[2][5]

Our proposed total synthesis is biomimetic, aiming to replicate this sequence chemically. The

overall strategy is outlined in the workflow below.
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Caption: Proposed biomimetic synthesis workflow for Pseudomonine.

Experimental Protocols
The following protocols describe the synthesis of key intermediates and the proposed final

steps. As a full total synthesis has not been published, yields are illustrative based on similar

transformations reported in the literature.

Protocol 1: Synthesis of (4S,5R)-2-(2-
hydroxyphenyl)-4,5-dihydro-4-methyl-5-
oxazolecarboxylic acid (Salicyl-Threonine Oxazoline)
This protocol involves the initial amide coupling of salicylic acid and L-threonine methyl ester,

followed by cyclodehydration to form the oxazoline ring, and finally ester hydrolysis.

Part A: Amide Coupling
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To a solution of L-Threonine methyl ester hydrochloride (1.0 eq) in dry DCM (0.2 M) at 0 °C,

add triethylamine (2.2 eq) and stir for 10 minutes.

In a separate flask, dissolve salicylic acid (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in dry

DCM (0.2 M) and stir at 0 °C for 20 minutes.

Add the activated salicylic acid solution to the L-threonine methyl ester solution dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor reaction completion by TLC. Upon completion, wash the reaction mixture

sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude N-salicyl-L-threonine methyl ester. Purify by flash

chromatography.

Part B: Oxazoline Formation

Dissolve the N-salicyl-L-threonine methyl ester (1.0 eq) in dry THF (0.1 M) under an argon

atmosphere and cool to -78 °C.

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by

the slow addition of saturated aqueous NaHCO₃ solution.

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry

over anhydrous Na₂SO₄, and concentrate in vacuo.

Purify the resulting methyl ester of the oxazoline by flash chromatography.

Part C: Saponification

Dissolve the purified oxazoline methyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.1

M).
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Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates

complete consumption of the ester.

Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate (3x).

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the

target carboxylic acid, which can be used in the next step without further purification.

Protocol 2: Proposed Synthesis of N-Hydroxyhistamine
This protocol is a standard approach for N-hydroxylation of a primary amine via an

intermediate. Direct oxidation of histamine is challenging; a more controlled approach involves

synthesis from protected precursors. A plausible route involves the reduction of a

corresponding oxime.

Synthesize imidazole-4-acetaldehyde oxime from commercially available imidazole-4-

acetaldehyde. To a solution of imidazole-4-acetaldehyde (1.0 eq) in aqueous ethanol, add

hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir at room temperature

for 4 hours.

Extract the oxime product with ethyl acetate and purify by chromatography.

For the reduction, dissolve the oxime (1.0 eq) in methanol under an argon atmosphere.

Carefully add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) in portions at 0 °C.

Adjust the pH to ~3-4 by the dropwise addition of 2 M HCl in methanol.

Stir the reaction at room temperature for 12 hours.

Quench the reaction by adding acetone. Concentrate the mixture in vacuo.

Purify the crude N-hydroxyhistamine by reverse-phase chromatography.

Protocol 3: Proposed Fragment Coupling and
Spontaneous Rearrangement
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This final sequence involves activating the carboxylic acid of the salicyl-oxazoline fragment and

coupling it with N-hydroxyhistamine to form pre-pseudomonine, which is expected to

rearrange in situ.

Dissolve the salicyl-threonine oxazoline carboxylic acid (from Protocol 1, 1.0 eq) in dry DMF

(0.1 M).

Add N-Hydroxysuccinimide (NHS, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

Stir the mixture at room temperature for 4-6 hours to form the NHS-ester. A white precipitate

of dicyclohexylurea (DCU) will form.

Filter off the DCU precipitate.

To the filtrate containing the activated NHS-ester, add a solution of N-hydroxyhistamine (from

Protocol 2, 1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in DMF.

Stir the reaction at room temperature and monitor its progress by LC-MS, looking for the

mass of the pre-pseudomonine intermediate (M+H)⁺ and the final Pseudomonine product

(M+H)⁺.

The rearrangement from pre-pseudomonine to Pseudomonine is expected to occur

spontaneously in the reaction mixture over several hours.[2][3]

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the final product, Pseudomonine, by preparative HPLC.

Quantitative Data Summary
As this is a proposed synthesis, the following table summarizes expected yields for each key

transformation based on literature precedents for similar reactions.
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Step
Transformatio
n

Reagents
Expected Yield
(%)

Reference
Reaction Type

1A Amide Coupling EDC, HOBt 75 - 90%
Standard peptide

coupling

1B
Oxazoline

Formation

DAST or Deoxo-

Fluor
60 - 85%

Cyclodehydration

of β-hydroxy

amides[1]

1C Saponification LiOH >95%
Standard ester

hydrolysis

2
N-Hydroxyamine

Synthesis

NaBH₃CN

reduction of

oxime

40 - 60%

Standard

reductive

amination/oxime

reduction

chemistry

3

Fragment

Coupling &

Rearrangement

NHS/DCC

activation, amine

coupling

50 - 70%

NHS-ester

mediated amide

bond formation

and

rearrangement

Synthesis of Pseudomonine Analogues
The proposed biomimetic strategy is well-suited for the synthesis of analogues to probe

structure-activity relationships. Modifications can be introduced by substituting the initial

building blocks.

Salicylate Moiety Analogues: Use substituted salicylic acids (e.g., 3-fluoro-, 5-chloro-, or 4-

methyl-salicylic acid) in Protocol 1A to investigate the electronic and steric requirements of

the iron-chelating phenol group.

Amino Acid Moiety Analogues: Replace L-threonine with other β-hydroxy-α-amino acids

(e.g., L-serine, β-hydroxyphenylalanine) in Protocol 1A. This will alter the stereochemistry

and substitution on the core heterocycle.
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Histamine Moiety Analogues: Replace histamine in Protocol 2 with other amines (e.g.,

tyramine, tryptamine) followed by N-hydroxylation. This would probe the importance of the

imidazole ring in the terminal portion of the molecule for biological activity and iron

coordination.

The synthesis of these analogues would follow the same three main protocols, with

adjustments to reaction conditions and purification methods as needed for each specific

substrate.

Visualization of Key Rearrangement
The critical step in the biosynthesis and the proposed synthesis is the spontaneous

rearrangement of the linear pre-pseudomonine precursor into the final isoxazolidinone ring of

Pseudomonine.

Pre-Pseudomonine
(Salicyl-Oxazoline-N-Hydroxyhistamide)

Intramolecular
Nucleophilic Attack

Spontaneous

Tetrahedral Intermediate

N-attacks C of oxazoline

Pseudomonine
(Isoxazolidinone)

Ring Opening &
Proton Transfer

Click to download full resolution via product page

Caption: Key rearrangement of pre-pseudomonine to Pseudomonine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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